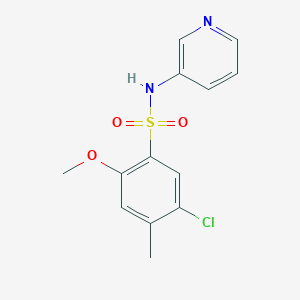
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The acylated product undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the benzenesulfonamide structure.
Substitution: Finally, the chloro, methoxy, and methyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar structure but differs in the position and type of substituents.
2-chloro-5-methylpyridine: Another related compound with a pyridine ring and a chloro group.
Ethyl 5-methylindole-2-carboxylate: This compound shares some structural similarities but has different functional groups
Uniqueness
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H13ClN2O3S |
|---|---|
Molekulargewicht |
312.77 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-6-12(19-2)13(7-11(9)14)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3 |
InChI-Schlüssel |
SXLOXVGSMMFQBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















